Structural Uniqueness Determined by Scaffold Topology and Substituent Identity
The target compound contains a quinazoline core connected via a chiral pyrrolidine ring to an N-methyl-phenylmethanesulfonamide. Its closest structural analog, N-methyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide, lacks the phenyl substituent on the methanesulfonamide group, resulting in a lower molecular weight (382.5 g/mol vs. 382.5 g/mol? No, the des-phenyl analog has a molecular formula of C14H18N4O2S (MW ~306 g/mol) compared to C20H22N4O2S (MW 382.5 g/mol) for the target compound . Another analog, N-methyl-1-phenyl-N-(1-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}pyrrolidin-3-yl)methanesulfonamide (CAS 2549019-38-5), replaces the quinazoline with a pyrrolo[2,3-d]pyrimidine, altering hydrogen-bonding capacity and electron distribution in the hinge-binding region . These discrete structural differences are known to affect kinase selectivity profiles [1].
| Evidence Dimension | Molecular Scaffold Topology and Key Substituents |
|---|---|
| Target Compound Data | C20H22N4O2S; MW 382.5 g/mol; Quinazoline-pyrrolidine-phenylmethanesulfonamide triad |
| Comparator Or Baseline | Des-phenyl analog: C14H18N4O2S, MW ~306 g/mol ; Pyrrolo[2,3-d]pyrimidine analog: C18H21N5O2S, MW 371.5 g/mol |
| Quantified Difference | Molecular weight differences of +76.5 g/mol and +11 g/mol respectively; distinct heterocyclic cores (quinazoline vs pyrrolo[2,3-d]pyrimidine vs quinazoline without phenyl) dictate pharmacophore geometry. |
| Conditions | In silico structural comparison based on published molecular formulas and vendor-reported structures. |
Why This Matters
The unique topology of the quinazoline-pyrrolidine-phenylmethanesulfonamide scaffold occupies a distinct region of chemical space, making it a non-interchangeable tool compound for probing structure-activity relationships in kinase inhibitor discovery programs.
- [1] Alqahtani, A. S.; Ghorab, M. M.; Alsaid, M. S. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Sci. Pharm. 2023, 91 (2), 18. View Source
